molecular formula C17H18N4O6 B3353777 2-(4-Methoxyphenyl)inosine CAS No. 56489-60-2

2-(4-Methoxyphenyl)inosine

Cat. No.: B3353777
CAS No.: 56489-60-2
M. Wt: 374.3 g/mol
InChI Key: CFVPRAXSQXNSPD-CNEMSGBDSA-N
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Description

2-(4-Methoxyphenyl)inosine is a chemical compound with the molecular formula C17H18N4O6 It is a derivative of inosine, a nucleoside that is commonly found in transfer RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)inosine typically involves the coupling of 4-methoxyphenylboronic acid with inosine under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures around 100°C.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)inosine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxyphenylinosine.

    Reduction: Formation of 4-aminophenylinosine.

    Substitution: Formation of various substituted phenylinosine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)inosine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological processes due to its structural similarity to naturally occurring nucleosides.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)inosine involves its interaction with various molecular targets. It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways. The methoxyphenyl group can enhance its binding affinity and selectivity for certain targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Inosine: The parent compound, commonly found in transfer RNA.

    Guanosine: Another nucleoside with similar structural features.

    Adenosine: A nucleoside involved in various biological processes.

Uniqueness

2-(4-Methoxyphenyl)inosine is unique due to the presence of the methoxyphenyl group, which can significantly alter its chemical and biological properties compared to inosine and other nucleosides. This modification can enhance its stability, binding affinity, and potential therapeutic applications.

Properties

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(4-methoxyphenyl)-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6/c1-26-9-4-2-8(3-5-9)14-19-15-11(16(25)20-14)18-7-21(15)17-13(24)12(23)10(6-22)27-17/h2-5,7,10,12-13,17,22-24H,6H2,1H3,(H,19,20,25)/t10-,12-,13-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVPRAXSQXNSPD-CNEMSGBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50853442
Record name 2-(4-Methoxyphenyl)inosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50853442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56489-60-2
Record name 2-(4-Methoxyphenyl)inosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50853442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxyphenyl)inosine
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2-(4-Methoxyphenyl)inosine
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2-(4-Methoxyphenyl)inosine
Reactant of Route 4
2-(4-Methoxyphenyl)inosine
Reactant of Route 5
2-(4-Methoxyphenyl)inosine
Reactant of Route 6
2-(4-Methoxyphenyl)inosine

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